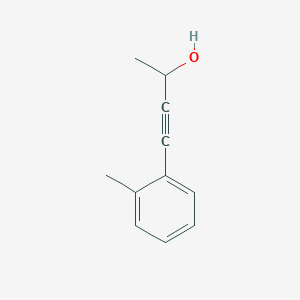
4-(2-Methylphenyl)-3-butyn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylphenyl)-3-butyn-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is part of a butynyl chain, which is further substituted with a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-3-butyn-2-ol can be achieved through several methods. One common approach involves the alkylation of 2-methylphenylacetylene with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process may be conducted under controlled temperature and pressure conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4-(2-Methylphenyl)-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the butynyl chain can be reduced to form a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of 4-(2-Methylphenyl)-3-butyn-2-one.
Reduction: Formation of 4-(2-Methylphenyl)-3-butene-2-ol or 4-(2-Methylphenyl)-butan-2-ol.
Substitution: Formation of 4-(2-Methylphenyl)-3-butyn-2-chloride or similar derivatives.
科学的研究の応用
4-(2-Methylphenyl)-3-butyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Methylphenyl)-3-butyn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the butynyl chain play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-(2-Methylphenyl)-3-butyn-2-one: An oxidized derivative with a ketone functional group.
4-(2-Methylphenyl)-3-butene-2-ol: A reduced derivative with a double bond.
4-(2-Methylphenyl)-butan-2-ol: A fully reduced derivative with a single bond.
Uniqueness
4-(2-Methylphenyl)-3-butyn-2-ol is unique due to its combination of a hydroxyl group and a butynyl chain, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and industrial processes.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
4-(2-methylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6,10,12H,1-2H3 |
InChIキー |
HOPQWNJZPJAWCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C#CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


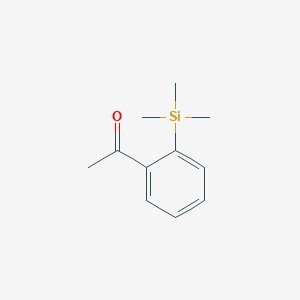
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
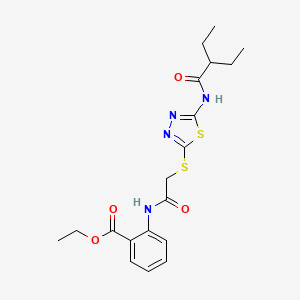
![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)

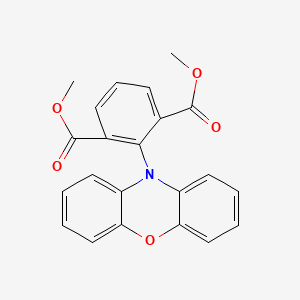
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)


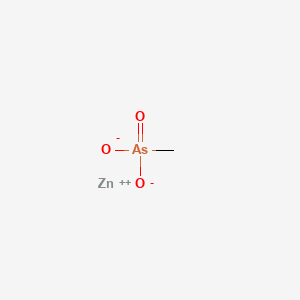

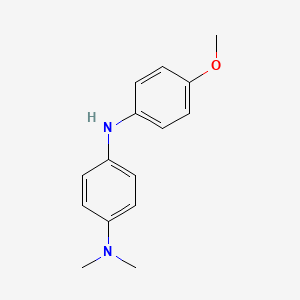
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)
